
BAY-678
Übersicht
Beschreibung
BAY-678 ist ein potenter und selektiver, zellpermeabler Inhibitor der humanen Neutrophilen Elastase. Diese Verbindung ist bekannt für ihre hohe Spezifität und Wirksamkeit bei der Hemmung der humanen Neutrophilen Elastase und ist damit ein wertvolles Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Pyridincarbonitril-Kerns beinhaltet, gefolgt von der Einführung verschiedener funktioneller Gruppen, um die endgültige Struktur zu erreichen. Die wichtigsten Schritte umfassen:
- Bildung des Pyridincarbonitril-Kerns.
- Einführung der Acetylgruppe.
- Addition der Trifluormethylphenylgruppe.
- Schlusszyklisierung zur Bildung des Tetrahydropyrimidinylrings .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Produktion. Dies beinhaltet:
- Die Verwendung von hochreinen Ausgangsmaterialien.
- Den Einsatz effizienter Katalysatoren und Reagenzien.
- Die Implementierung strenger Reinigungsschritte, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Respiratory Diseases
BAY-678 has shown promise in the treatment of acute lung injury models. In vivo studies indicate that its inhibition of HNE can mitigate inflammation and tissue damage associated with respiratory conditions. This application is particularly relevant for diseases characterized by excessive neutrophil activation, such as chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS) .
Neutropenia
Recent studies have evaluated the efficacy of this compound in treating conditions like ELANE-associated neutropenia , where neutrophil function is compromised. Although this compound did not improve differentiation in all cases, it was part of a broader investigation into the role of neutrophil elastase inhibitors in restoring myeloid differentiation from CD34+ cells derived from patients .
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding interactions between this compound and HNE. These studies reveal that this compound binds to specific amino acid chains within the HNE structure, which is crucial for understanding its inhibitory mechanism and optimizing its design for therapeutic applications .
In Vitro Studies
This compound has been utilized in various in vitro assays to assess its impact on neutrophil activity and differentiation. For instance, experiments involving CD34+ hematopoietic stem cells demonstrated that while this compound inhibited proteolytic activity, it did not significantly enhance myeloid differentiation compared to other inhibitors like MK0339 .
Inhibition Potency Comparison
Inhibitor | IC50 (nM) | Selectivity Ratio (HNE/NHE) |
---|---|---|
This compound | 20 | 2000 |
Sivelestat | Varies | Lower than this compound |
GW311616 | Varies | Lower than this compound |
Case Studies
Case Study 1: Acute Lung Injury Model
In an experimental model of acute lung injury, administration of this compound resulted in reduced inflammatory markers and improved lung function metrics compared to controls, highlighting its potential therapeutic benefits in respiratory pathologies .
Case Study 2: Neutrophil Differentiation
In a study involving CD34+ cells from patients with ELANE-associated neutropenia, this compound's effects were assessed alongside other NE inhibitors. While it did not restore differentiation effectively, it provided critical data on the limitations and potential pathways for further research into neutrophil function recovery .
Wirkmechanismus
Target of Action
BAY-678, also known as UNII-WD9FU5A8DR, is a potent and selective inhibitor of human neutrophil elastase (HNE) . HNE is a member of the chymotrypsin-like family of serine proteases and is stored in the neutrophil cytoplasm . It plays a key role in matrix degradation, and high HNE activity is associated with inflammatory diseases .
Mode of Action
This compound interacts with HNE by inhibiting it reversibly . It has an IC50 value of 20 nM and a Ki value of 15 nM . This compound shows no inhibition against 21 related serine proteases, up to a concentration of 30 μM .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the degradation of the body’s cellular matrix, which is facilitated by HNE . By inhibiting HNE, this compound can potentially disrupt this pathway and reduce the degradation of the matrix, thereby alleviating the symptoms of diseases associated with high HNE activity .
Pharmacokinetics
This compound exhibits favorable pharmacokinetics. In rats, it showed medium clearance with a half-life (t1/2) of 1.3 hours . This suggests that the compound has good bioavailability and can be administered orally .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HNE, leading to a reduction in matrix degradation . This can potentially alleviate the symptoms of diseases associated with high HNE activity . In preclinical models of acute lung injury (ALI) and lung emphysema, this compound demonstrated significant efficacy, revealing its anti-inflammatory and anti-remodeling mode of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BAY-678 is synthesized through a multi-step process involving the formation of a pyridinecarbonitrile core, followed by the introduction of various functional groups to achieve the final structure. The key steps include:
- Formation of the pyridinecarbonitrile core.
- Introduction of the acetyl group.
- Addition of the trifluoromethylphenyl group.
- Final cyclization to form the tetrahydropyrimidinyl ring .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Using high-purity starting materials.
- Employing efficient catalysts and reagents.
- Implementing rigorous purification steps to ensure the final product’s purity and consistency .
Analyse Chemischer Reaktionen
Arten von Reaktionen
BAY-678 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und zu verschiedenen reduzierten Formen führen.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen und seine Eigenschaften verändern
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile werden in Substitutionsreaktionen eingesetzt
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, umfassen oxidierte Derivate, reduzierte Formen und substituierte Analoga von this compound. Diese Produkte können unterschiedliche biologische Aktivitäten und Eigenschaften haben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BAY-677: Eine verwandte Verbindung mit ähnlicher inhibitorischer Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
BAY-85-8501: Ein weiterer potenter Inhibitor der humanen Neutrophilen Elastase mit einer anderen chemischen Struktur.
BAY-8040: Eine Verbindung mit ähnlicher inhibitorischer Aktivität, die jedoch in anderen therapeutischen Anwendungen eingesetzt wird
Einzigartigkeit von BAY-678
This compound ist einzigartig aufgrund seiner hohen Selektivität und Potenz bei der Hemmung der humanen Neutrophilen Elastase. Es zeigt gegenüber einem Panel von 21 anderen Serinproteasen eine etwa 2000-fache Selektivität für die humane Neutrophilen Elastase, was es zu einem hochspezifischen Inhibitor macht. Darüber hinaus unterstreichen seine orale Bioverfügbarkeit und Wirksamkeit in präklinischen Modellen entzündlicher Erkrankungen sein Potenzial als Therapeutikum .
Biologische Aktivität
BAY-678 is a synthetic compound recognized for its potent and selective inhibition of human neutrophil elastase (HNE), a serine protease implicated in various inflammatory diseases. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and therapeutic potential based on diverse research findings.
Chemical Profile
- Chemical Name : 5-[(4 R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-pyrimidinyl]-2-pyridinecarbonitrile
- Molecular Weight : Not specified in the sources.
- Purity : ≥98%
This compound exhibits an IC50 value of 20 nM against HNE, demonstrating approximately 2000-fold selectivity over a panel of 21 other serine proteases . This high specificity is crucial for minimizing off-target effects in therapeutic applications.
This compound acts as a reversible inhibitor of HNE, effectively blocking its proteolytic activity. The inhibition of HNE is particularly significant given its role in mediating inflammation and tissue damage in conditions such as acute lung injury and chronic obstructive pulmonary disease (COPD) .
Table 1: Comparative Potency of Neutrophil Elastase Inhibitors
Compound | IC50 (nM) | Selectivity (vs. other serine proteases) | Oral Bioavailability |
---|---|---|---|
This compound | 20 | ~2000-fold | Yes |
Sivelestat | Not specified | Limited | Yes |
GW311616 | Not specified | Limited | Yes |
MK0339 | Not specified | Higher stability compared to this compound | Yes |
Pharmacokinetics
Research indicates that this compound is orally bioavailable, making it a suitable candidate for systemic administration. Its pharmacokinetic profile has been assessed in various studies, revealing favorable absorption and distribution characteristics .
In Vivo Efficacy
In preclinical models, this compound has shown efficacy in reducing inflammation associated with acute lung injury. Studies have demonstrated that treatment with this compound leads to significant improvements in lung function and reduction in inflammatory markers .
Case Study: Acute Lung Injury Model
In an acute lung injury model, this compound was administered to assess its impact on neutrophil infiltration and cytokine production. Results indicated a marked decrease in neutrophil counts and pro-inflammatory cytokines compared to control groups treated with vehicle alone. This suggests that this compound not only inhibits HNE activity but also mitigates the downstream effects of inflammation.
Molecular Modeling Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and HNE. These studies suggest that this compound binds effectively within the active site of HNE, stabilizing the inhibitor-protein complex and enhancing its inhibitory potency .
Table 2: Molecular Docking Results for Neutrophil Elastase Inhibitors
Inhibitor | Binding Stability Score | Binding Site |
---|---|---|
This compound | -6.75 | Active site |
MK0339 | -7.76 | Alternative site |
Sivelestat | -6.57 | Active site |
Eigenschaften
IUPAC Name |
5-[(6R)-5-acetyl-4-methyl-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidin-6-yl]pyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2/c1-11-17(12(2)28)18(13-6-7-15(9-24)25-10-13)26-19(29)27(11)16-5-3-4-14(8-16)20(21,22)23/h3-8,10,18H,1-2H3,(H,26,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIVGIFOWOVINL-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H](NC(=O)N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675103-36-3 | |
Record name | BAY-678 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675103363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BAY-678 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD9FU5A8DR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.